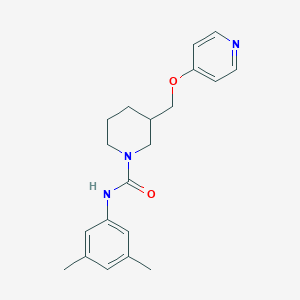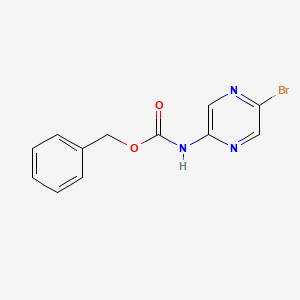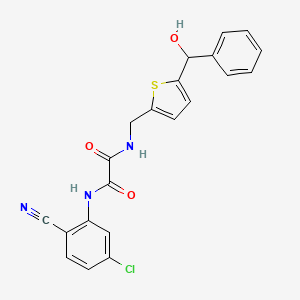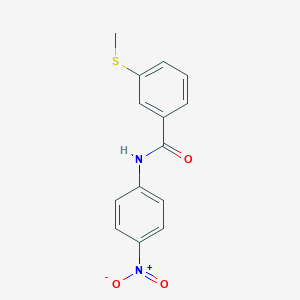
N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is a chemical compound that falls under the category of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects
Studies have shown that N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has various biochemical and physiological effects. The compound has been shown to reduce the expression of certain proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells. Additionally, the compound has been shown to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide in lab experiments include its potential anticancer properties and its ability to reduce pain and inflammation. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide. One potential direction is the development of new drugs based on the compound's potential anticancer and anti-inflammatory properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential toxicity. Finally, studies are needed to investigate the compound's potential use in other research fields, such as neurology and immunology.
Conclusion
In conclusion, N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is a chemical compound that has potential applications in various research fields. Its potential anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand the compound's mechanism of action and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide involves a multi-step process. The first step involves the reaction of 3,5-dimethylbenzoyl chloride with pyridin-4-ylmethanol in the presence of triethylamine to produce 3,5-dimethylbenzoyloxymethylpyridine. The second step involves the reaction of the produced compound with piperidine-1-carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to produce N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has potential applications in various research fields. It has been studied for its potential anticancer properties. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent. The compound has been shown to reduce pain and inflammation in animal models, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-10-16(2)12-18(11-15)22-20(24)23-9-3-4-17(13-23)14-25-19-5-7-21-8-6-19/h5-8,10-12,17H,3-4,9,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKFVBUXMZGNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCCC(C2)COC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2960810.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2960812.png)

![2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2960815.png)





![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)
![3-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2960832.png)